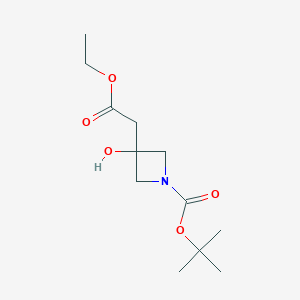

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate

Description

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1823865-53-7) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with a hydroxyl group and an ethoxy-oxoethyl substituent at the 3-position. The tert-butyl carbamate group at the 1-position serves as a protective moiety, enhancing stability during synthetic processes. Its molecular formula is C₁₂H₂₁NO₅, with a molecular weight of 259.30 g/mol . The compound is typically synthesized via multi-step reactions involving hydroxylation and esterification, followed by purification using column chromatography or preparative HPLC . Key spectral data include ¹H NMR (δ 4.56 ppm for the azetidine protons) and HRMS confirmation of the molecular ion peak at m/z 260.14925 ([M+H]⁺) .

Properties

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-9(14)6-12(16)7-13(8-12)10(15)18-11(2,3)4/h16H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKBYAYNLABWHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at a temperature of around 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its use, such as in drug development or materials science .

Comparison with Similar Compounds

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1445951-08-5)

- Key Differences : Replaces the hydroxyl group with a fluorine atom.

- Impact :

- Reactivity : Fluorine’s electronegativity reduces nucleophilicity at the 3-position, limiting hydrogen-bonding interactions compared to the hydroxyl analog .

- Stability : Enhanced metabolic stability due to resistance to oxidation, making it more suitable for in vivo applications .

- Synthetic Yield : Reported purity of 95%, comparable to the hydroxyl variant .

tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(morpholin-4-yl)azetidine-1-carboxylate

- Key Differences : Substitutes the hydroxyl group with a morpholine ring and replaces ethoxy with methoxy.

- Impact :

- Solubility : The morpholine moiety increases water solubility due to its polar tertiary amine structure.

- Synthetic Route : Synthesized via aza-Michael addition with morpholine, achieving 64–83% yield, lower than the hydroxyl variant’s 90.8% yield .

- Biological Activity : The morpholine group may enhance interactions with biological targets like kinases .

Ring Size and Saturation

tert-Butyl (S)-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS: 664364-29-8)

- Key Differences : Five-membered pyrrolidine ring instead of azetidine.

- Impact :

- Ring Strain : Reduced ring strain in pyrrolidine increases thermal stability.

- Stereochemistry : The (S)-configured chiral center in pyrrolidine derivatives enables enantioselective applications in asymmetric synthesis .

- Synthetic Flexibility : Pyrrolidine derivatives are more commonly used in drug discovery (e.g., protease inhibitors) due to their conformational flexibility .

Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate (CAS: N/A)

- Key Differences : Incorporates a 2-oxo group and benzyl substituent.

- Impact :

Functional Group Positioning

tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS: 877173-80-3)

Biological Activity

Chemical Identity and Properties

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate, with the CAS number 1823865-53-7, is a compound characterized by the following properties:

- Molecular Formula : C12H21NO5

- Molecular Weight : 259.3 g/mol

- Purity : 97%

- IUPAC Name : tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate

- SMILES Notation : CCOC(=O)CC1(O)CN(C(=O)OC(C)(C)C)C1

This compound is primarily utilized in research settings and is not approved for human use, indicating its potential as a pharmacological agent under investigation.

The biological activity of tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate is linked to its structural features, which suggest potential interactions with biological macromolecules. The azetidine ring structure may facilitate binding to various receptors or enzymes, influencing metabolic pathways.

Case Study 1: Antimicrobial Activity

A study conducted on azetidine derivatives indicated that modifications at the 3-position significantly enhanced antimicrobial potency. This suggests that tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine could be evaluated for similar properties.

Case Study 2: Anticancer Potential

Research involving azetidine-based compounds has highlighted their potential as anticancer agents. In particular, a derivative exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This warrants further investigation into the specific mechanisms by which tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine might exert similar effects.

Data Table: Comparative Biological Activities of Azetidine Derivatives

Future Directions for Research

Further research is needed to explore the biological activity of tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine in detail:

- In Vitro Studies : Conducting cell line studies to evaluate cytotoxicity and mechanism of action.

- In Vivo Studies : Assessing pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure influence biological activity.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate?

The compound is typically synthesized via multi-step coupling reactions. For example, it can be prepared by reacting tert-butyl 3-hydroxyazetidine-1-carboxylate with ethyl glyoxylate derivatives under nucleophilic or catalytic conditions. A patent application (EP 4 374 877 A2) describes a similar approach using coupling steps with intermediates like 6-substituted diazaspiro compounds . Alternative routes involve hydrolysis of protected precursors in tetrahydrofuran (THF) with aqueous HCl or acidic work-up, yielding the final product with ~60–79% efficiency depending on conditions .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Key methods include:

- NMR spectroscopy : and NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, ester carbonyl at δ ~170 ppm) and stereochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 270 [M+H]+ observed in LCMS) .

- Infrared spectroscopy (IR) : Detects hydroxyl (~3400 cm) and carbonyl (~1730 cm) stretches .

Q. How is the compound purified after synthesis?

Purification often involves column chromatography using gradient solvent systems (e.g., hexane/ethyl acetate) to isolate the product as a white solid. Evidence from related azetidine derivatives highlights the use of silica gel chromatography under inert atmospheres to prevent degradation of sensitive functional groups .

Advanced Questions

Q. What challenges arise in synthesizing this compound due to its functional groups?

The presence of both a hydroxyl and ester group on the azetidine ring introduces competing reactivity. For example:

- Steric hindrance : The tert-butyl group may limit access to the azetidine nitrogen, complicating further derivatization .

- Hydroxyl group stability : Acidic or basic conditions risk dehydration or ester hydrolysis. Optimized pH control (e.g., neutral work-up) is critical .

- Regioselectivity : Reactions at the 3-position require careful control to avoid side products, as seen in analogous piperazine derivatives .

Q. How can discrepancies in spectroscopic data be resolved during characterization?

Contradictions in NMR or MS data (e.g., unexpected splitting or m/z values) can be addressed by:

- Comparative analysis : Cross-referencing with literature data for structurally similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, which shows analogous spectral patterns .

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction studies resolve bond angles and molecular conformation, as demonstrated for related N-Boc-protected heterocycles .

Q. What role does this compound play in designing peptidomimetics or bioactive molecules?

The azetidine core and ester/ether substituents make it a versatile building block for:

- Peptidomimetics : The rigid azetidine ring mimics peptide backbones, enabling conformational restraint in drug candidates. For example, derivatives of this compound have been used to synthesize antimicrobial agents via piperazine-like scaffolds .

- Prodrug strategies : The ethoxy-oxoethyl group can be hydrolyzed in vivo to release active carboxylic acids, as seen in prodrug activation pathways .

Q. How does the steric environment of the azetidine ring influence its reactivity?

The four-membered ring’s strain increases reactivity at the nitrogen and adjacent carbons. For instance:

- Nucleophilic substitutions : The tert-butyloxycarbonyl (Boc) group stabilizes the ring but may slow reactions at the nitrogen due to steric shielding .

- Ring-opening reactions : Under acidic conditions, the azetidine ring can undergo strain-driven ring-opening to form linear intermediates, as observed in related spirocyclic systems .

Data Contradiction Analysis

Q. Why might yields vary significantly between synthetic methods?

For example, Method A (79% yield) uses THF/HCl hydrolysis, while Method B (60% yield) employs ethyl acetate/HCl. Key factors include:

- Solvent polarity : THF’s higher polarity improves intermediate solubility, reducing side reactions .

- Work-up efficiency : Rapid solvent removal in Method A minimizes degradation of acid-sensitive groups compared to prolonged exposure in Method B .

Methodological Recommendations

- Stereochemical control : Use chiral catalysts or resolved starting materials to avoid racemization, as the hydroxy group’s configuration impacts bioactivity .

- Scale-up considerations : Replace column chromatography with recrystallization for large-scale synthesis, leveraging the compound’s moderate solubility in ether/hexane mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.